Chemical structure and properties of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid
This is an in-depth technical guide on 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid , designed for researchers and drug discovery professionals. Scaffold Analysis, Synthetic Methodology, and Medicinal Utility Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid , designed for researchers and drug discovery professionals.
Scaffold Analysis, Synthetic Methodology, and Medicinal Utility
Executive Summary
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid (CAS: 1895027-47-0) is a fused bicyclic heteroaromatic scaffold functioning as a critical bioisostere of purine and indole.[1] It represents a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., JAK, FGFR, and SYK inhibitors). The [2,3-b] fusion system confers unique electronic properties, allowing for distinct hydrogen bonding patterns compared to its isomers (such as pyrrolo[2,3-d]pyrimidine). This guide details the structural properties, validated synthetic routes, and reactivity profiles necessary for utilizing this core in drug discovery.
The 5H-pyrrolo[2,3-b]pyrazine core consists of an electron-deficient pyrazine ring fused to an electron-rich pyrrole ring. The "2-carboxylic acid" moiety provides a critical handle for derivatization (typically amide coupling) to access the ATP-binding hinge region or solvent-exposed fronts of kinase domains.
Numbering and Nomenclature
Correct numbering is vital for synthetic planning. The IUPAC numbering for the 5H-tautomer initiates at the pyrazine nitrogen.
Position 2: Carboxylic acid attachment point (Pyrazine ring).
The following data represents the core acid properties.
Property
Value / Description
Significance
Formula
C₇H₅N₃O₂
Core building block
MW
163.13 g/mol
Low MW allows for fragment-based design
pKa (Acid)
~3.2 (COOH)
Ionized at physiological pH; requires coupling for cell perm.
pKa (Base)
~1.5 (Pyrazine N)
Weakly basic; protonation unlikely at physiological pH
pKa (Pyrrole)
~13.5 (NH)
Weak acid; requires strong base (e.g., NaH, KOtBu) for alkylation
LogP
~0.6 (Predicted)
High polarity due to COOH and 3 nitrogens
Topological PSA
~80 Ų
Significant polar surface area; reduces permeability if uncapped
Electronic Distribution & Tautomerism
The molecule exists primarily in the 5H-tautomer form in solution.
Pyrazine Ring: Highly electron-deficient (π-deficient). Susceptible to nucleophilic attack if activated, but generally stable.
Pyrrole Ring: Electron-rich (π-excessive). The C7 position is susceptible to electrophilic aromatic substitution, though the fusion to pyrazine deactivates it relative to indole.
Synthetic Routes & Optimization
The synthesis of the 2-carboxylic acid derivative requires regioselective construction of the bicyclic core. The most robust route involves the Sonogashira cyclization strategy starting from a functionalized aminopyrazine.
Validated Synthetic Pathway
This protocol ensures the carboxylic acid (or its ester precursor) is positioned correctly at C2.
Figure 1: Synthetic workflow for accessing the 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid core.
Conditions: Heat to 80°C under Argon for 4–6 hours.
Insight: The amino group at C3 directs the cyclization. The ester at C2 (which becomes C2 in the bicycle) remains intact. Note: Ensure rigorous deoxygenation to prevent homocoupling of the alkyne.
Step 2: Cyclization (Indole Synthesis Mode)
Reagents: Potassium tert-butoxide (KOtBu) (2.0 eq) or TBAF (if TMS not removed in situ).
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.
Conditions: 60–80°C.
Mechanism: Base-mediated deprotection of the silyl group followed by intramolecular nucleophilic attack of the amine nitrogen onto the alkyne (5-endo-dig cyclization is disfavored, but the specific geometry here favors the 5-exo-dig followed by isomerization to the aromatic system).
Step 3: Ester Hydrolysis
Reagents: LiOH (3.0 eq).
Solvent: THF:Water (1:1).
Conditions: Room temperature, 2 hours. Acidify with 1M HCl to precipitate the product.
Reactivity & Derivatization Guide
Once synthesized, the scaffold presents three distinct vectors for medicinal chemistry elaboration.
Figure 2: Reactivity vectors. C2 is the primary handle; N5 and C7 allow for scaffold decoration.
Amide Coupling (C2 Position)
The carboxylic acid is the primary vector for attaching solubilizing groups or pharmacophores.
Challenge: The pyrazine ring pulls electron density, making the carboxylate less nucleophilic, but the acid itself is standard.
Recommended Conditions: HATU (1.2 eq), DIPEA (3.0 eq) in DMF.
Troubleshooting: If conversion is low, convert to the acid chloride using oxalyl chloride/DMF(cat.) in DCM before adding the amine. Warning: Avoid thionyl chloride if the pyrrole ring is unprotected, as it can cause chlorination at C7.
N5-Alkylation
Reagents: NaH (1.1 eq) in DMF at 0°C, followed by alkyl halide.
Selectivity: Alkylation occurs exclusively at N5 (pyrrole) over the pyrazine nitrogens due to the acidity of the pyrrole NH.
Use Case: Modulating lipophilicity or targeting hydrophobic pockets in the kinase active site.
C7-Functionalization
Halogenation: NIS (N-iodosuccinimide) in DMF will selectively iodinate position 7. This allows for subsequent Suzuki or Sonogashira couplings to extend the scaffold, mimicking the "gatekeeper" interaction in kinases.
Medicinal Chemistry Applications
Kinase Inhibition Mode
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a Type I ATP-competitive inhibitor pharmacophore.
Hinge Binding: The N1 (pyrazine) and N5-H (pyrrole) typically form a bidentate hydrogen bond network with the kinase hinge region (similar to Adenine).
Ribose Pocket: The C2-substituent (derived from the carboxylic acid) projects into the solvent-exposed region or the ribose binding pocket, allowing for diversity vectors to tune solubility and selectivity.
Bioisosterism
This scaffold is a bioisostere of:
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole): The extra nitrogen at position 4 in the pyrazine ring increases water solubility and alters the dipole moment.
1H-Indole: Significantly lower logP and better metabolic stability.
Analytical Characterization
To ensure scientific integrity, synthesized compounds must meet these criteria:
¹H NMR (DMSO-d₆):
Pyrrole NH: Broad singlet at ~12.0–13.0 ppm (exchangeable).
Pyrazine CH (C3): Singlet at ~8.5–9.0 ppm (deshielded).
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid CAS number and molecular weight data
The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and drug discovery. It prioritizes actionable data, synthetic logic, and structural utility.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and drug discovery. It prioritizes actionable data, synthetic logic, and structural utility.
Chemical Biology & Synthetic Architecture of a Privileged Kinase Scaffold
Physicochemical Identity & Core Data
This section consolidates the fundamental identifiers and properties required for library registration and stoichiometric calculations. The compound serves as a critical bioisostere for indole and azaindole scaffolds in Type I/II kinase inhibitors.
Low in water (neutral); Soluble in DMSO, DMF; Soluble in aqueous base ()
Structural Significance in Medicinal Chemistry
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a "privileged structure" in oncology drug discovery, specifically targeting Receptor Tyrosine Kinases (RTKs) such as FGFR (Fibroblast Growth Factor Receptor) and JAK (Janus Kinase).
Bioisosteric Utility
In rational drug design, this scaffold replaces the omnipresent 1H-pyrrolo[2,3-b]pyridine (7-azaindole).
Hinge Binding: The N-1 and N-5 positions often form a bidentate hydrogen bond network with the kinase hinge region (e.g., interacting with the backbone amide of Ala564 in FGFR1).
Solubility Enhancement: The additional nitrogen in the pyrazine ring lowers the LogP compared to the indole analog, improving the thermodynamic solubility of the final drug candidate.
Vector Positioning: The C-2 carboxylic acid moiety provides a synthetic handle for amide coupling, allowing the attachment of "tail" groups that extend into the solvent-exposed region or the ribose-binding pocket.
Mechanism of Action (FGFR Context)
Research indicates that derivatives of this acid inhibit FGFR1 phosphorylation. The scaffold occupies the ATP-binding pocket, where the pyrrole NH functions as a hydrogen bond donor to the hinge, while the C-2 substituents direct selectivity against off-target kinases like VEGFR.
Synthetic Architecture & Retrosynthesis
Constructing the 5H-pyrrolo[2,3-b]pyrazine core requires navigating the electron-deficient nature of the pyrazine ring. The most robust route involves the Sonogashira Cyclization Strategy .
Retrosynthetic Analysis (DOT Visualization)
The following diagram illustrates the logical disconnection of the target molecule back to commercially available pyrazine precursors.
Figure 1: Retrosynthetic logic flow prioritizing the formation of the pyrrole ring onto the pre-existing pyrazine core.
Primary Synthetic Route
Step 1: Sonogashira Coupling
Reaction of 3-amino-6-chloropyrazine-2-carboxylic acid methyl ester (or bromo analogs) with trimethylsilylacetylene (TMSA) using a Palladium catalyst (
) and Copper(I) iodide in TEA/DMF.
Step 2: Cyclization (Indole-like Synthesis)
Treatment of the alkyne intermediate with a strong base (Potassium tert-butoxide, KOtBu) in NMP or DMF induces the 5-endo-dig cyclization to close the pyrrole ring, yielding the 5H-pyrrolo[2,3-b]pyrazine core.
Step 3: Hydrolysis
The final step converts the ester protecting group to the free carboxylic acid (Target).
Validated Experimental Protocol
Procedure: Hydrolysis of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate to the Free Acid
This protocol assumes the precursor (methyl ester) has been obtained via the synthetic route above. This is the critical "deprotection" step to yield the CAS 1895027-47-0 entity.
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the methyl ester in 6 mL of THF. Ensure complete solubility (sonicate if necessary).
Activation: Add 2 mL of distilled water, followed by 3.0 mmol of
in a single portion.
Reaction: Stir the mixture vigorously at Room Temperature (25°C) for 4–6 hours. Monitor via LC-MS (Target Mass: 163.1 [M+H]+).
Checkpoint: The starting material ester peak should disappear completely.
Workup (Precipitation Method):
Concentrate the reaction mixture under reduced pressure to remove THF.
Cool the remaining aqueous layer in an ice bath (0°C).
Dropwise add 1M HCl until pH reaches ~3–4. A solid precipitate (the product) should form immediately.
Isolation: Filter the solid using a vacuum Buchner funnel. Wash the cake with cold water (
) and diethyl ether () to remove organic impurities.
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Quality Control Specifications
1H NMR (DMSO-d6): Look for the disappearance of the methyl singlet (~3.9 ppm) and the presence of a broad singlet (>12 ppm) for the carboxylic acid.
Purity: >95% by HPLC (254 nm).
Decision Tree: Purification & Storage
Handling the free acid requires specific attention to its zwitterionic potential and stability.
Figure 2: Purification logic ensuring maximum recovery of the carboxylic acid product.
References
Wang, R., et al. (2018).[1] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698.[2] Retrieved from [Link]
Liang, T., et al. (2023).[3][4] The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]
PubChem. (2024). Compound Summary: 5H-Pyrrolo[2,3-b]pyrazine.[5][3][2][6] National Library of Medicine. Retrieved from [Link]
Application Note: Amide Coupling Protocols for 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic Acid
Abstract & Introduction The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a bio-isostere to the widely utilized 7-azaindole (pyrrolo[2,3-b]pyridine). It features prominen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a bio-isostere to the widely utilized 7-azaindole (pyrrolo[2,3-b]pyridine). It features prominently in the design of JAK, SYK, and FGFR kinase inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding pocket.
However, the 2-carboxylic acid derivative presents specific synthetic challenges:
Solubility: The planar, electron-deficient bicyclic system exhibits strong
- stacking, resulting in poor solubility in standard organic solvents (DCM, THF) and necessitating the use of polar aprotic solvents (DMF, DMSO, NMP).
Amphoteric Nature: The presence of the acidic pyrrole NH (
) and the basic pyrazine nitrogens creates potential for zwitterionic behavior and competitive N-acylation during activation.
Reactivity: The electron-deficient pyrazine ring enhances the acidity of the carboxylic acid, which can destabilize certain active esters (e.g., O-acylisoureas), making rapid coupling essential.
This guide details three validated protocols to address these challenges, ranging from general screening (HATU) to scalable process chemistry (T3P) and difficult amine couplings (Acid Chloride).
Critical Reaction Considerations
Before initiating synthesis, review the following decision matrix to select the appropriate protocol.
Decision Matrix: Method Selection
Variable
Condition
Recommended Protocol
Scale
< 100 mg (Discovery)
Protocol A (HATU)
Scale
> 1 g (Process/Scale-up)
Protocol B (T3P)
Amine Reactivity
Aliphatic / Reactive
Protocol A or B
Amine Reactivity
Aniline / Electron-Poor
Protocol C (Ghosez Reagent)
Purification
HPLC available
Protocol A
Purification
Extraction/Crystallization pref.
Protocol B
Protecting Group Strategy
Unprotected NH: For standard HATU couplings, the pyrrole NH can often remain unprotected. Although N-acylation at the pyrrole position is possible, the amide bond at the C2 position forms preferentially due to the activated carboxylate. Any transient N-acyl pyrrole is usually labile and hydrolyzes during aqueous workup.
Protected NH (Recommended for Scale): For Protocol C (Acid Chloride) or large-scale work, protect the pyrrole nitrogen to prevent polymerization or stable side-products.
SEM (2-(Trimethylsilyl)ethoxymethyl): Best for stability; removed with TFA or TBAF.
THP (Tetrahydropyranyl): Good balance of stability and ease of removal (acid).
Protocol A: Standard HATU Coupling (Discovery Scale)
Context: The "Gold Standard" for high-throughput synthesis. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive aza-benzotriazole ester, accelerating coupling with sterically hindered amines.
Solvent: Anhydrous DMF (Dimethylformamide) [0.1 M concentration]
Procedure
Dissolution: In a dry vial, charge the carboxylic acid and anhydrous DMF. Vortex or sonicate. Note: The acid may not fully dissolve until the base is added.
Activation: Add DIPEA. The solution should clarify. Stir for 5 minutes.
Active Ester Formation: Add HATU in one portion. The solution will typically turn yellow/orange. Stir at Room Temperature (RT) for 10–15 minutes. Do not wait longer than 30 mins, as the active ester can degrade.
Coupling: Add the amine.
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.[1]
Success Indicator: Disappearance of Acid (
164) and appearance of Product mass.
Workup:
Dilute with EtOAc.
Wash 3x with 10% LiCl (aq) or Brine to remove DMF.
Dry over Na2SO4, filter, and concentrate.
Purify via Reverse Phase HPLC or Flash Chromatography (DCM/MeOH gradient).
Protocol B: T3P Coupling (Scale-Up & Green Chemistry)
Context: Propylphosphonic Anhydride (T3P) is a cyclic anhydride coupling agent. It is superior for scale-up because its byproducts are water-soluble, allowing for product isolation via simple extraction (avoiding chromatography). It also exhibits low epimerization and high tolerance for functional groups.
Materials
Acid: 1.0 equiv
Amine: 1.1 equiv
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)
Solvent: EtOAc (preferred) or DMF/EtOAc mixture if solubility is low.
Procedure
Slurry: Suspend the acid and amine in EtOAc (or DMF/EtOAc 1:4).
Base Addition: Add Pyridine (or NMM). Cool to 0 °C.
Reagent Addition: Dropwise addition of T3P solution.
Why: Exothermic reaction. Controlling temperature prevents side reactions.
Reaction: Allow to warm to RT and stir for 12–24 hours.
Optimization: If conversion is slow, heat to 50–60 °C. T3P is thermally stable.
Context: When coupling to electron-deficient anilines or sterically hindered amines, activated esters (HATU/T3P) may fail. The acid chloride is required. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows the formation of acid chlorides under neutral conditions, avoiding the harsh acidity of thionyl chloride which can degrade the pyrrole ring.
CRITICAL: The Pyrrole NH MUST be protected (e.g., SEM, Boc) for this protocol to prevent polymerization.
Acid Chloride Formation: Dissolve the protected acid in dry DCM at 0 °C. Add Ghosez’s Reagent dropwise. Stir at RT for 1–2 hours.
Check: Aliquot into MeOH and check LCMS for Methyl Ester formation to confirm conversion to Acid Chloride.
Coupling: Cool mixture to 0 °C. Add the Amine followed by the Base.
Reaction: Stir at RT (or reflux if necessary) until complete.
Workup: Quench with water. Extract with DCM.[1] Purify via silica gel chromatography.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Solubility
-stacking of scaffold
Switch to DMSO/DMF. Add LiCl (chaotropic agent) to break aggregation.
N-Acylation (Bis-acylation)
Pyrrole NH reacting
Use mild base hydrolysis (LiOH/THF/H2O, 30 min) to cleave the labile N-acyl group, leaving the C-amide intact.
No Reaction (Anilines)
Low nucleophilicity
Switch to Protocol C (Acid Chloride) or use POCl3 activation.
Product stuck in Water
Product is amphoteric
Adjust pH to isoelectric point (~pH 6-7) during extraction. Use n-Butanol for extraction.
Workflow Visualizations
Figure 1: Method Selection Decision Tree
Caption: Decision logic for selecting the optimal amide coupling strategy based on amine reactivity and scale.
Figure 2: T3P Reaction Mechanism & Workup Logic
Caption: Workflow for T3P coupling highlighting the "self-cleaning" nature of the workup.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Organic Process Research & Development, 20(2), 140–177. Link
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A New Reagent for the Synthesis of Acid Chlorides and Amides. Angewandte Chemie International Edition, 8(6), 454-455. Link
Patterson, A. W., et al. (2018). Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 692. Link
Application Note: Strategic Decarboxylation of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic Acid Intermediates
This Application Note is designed to serve as a definitive technical guide for the decarboxylation of 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid (and its related isomers). It synthesizes classical heteroaromatic chemist...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to serve as a definitive technical guide for the decarboxylation of 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid (and its related isomers). It synthesizes classical heteroaromatic chemistry with modern process intensification techniques.
Executive Summary & Chemical Context[1][2][3][4]
The 5H-pyrrolo[2,3-b]pyrazine scaffold (often referred to as 4,7-diazaindole or 1,4,7-triazaindene) is a privileged structure in medicinal chemistry, serving as the core for numerous Janus Kinase (JAK) and FGFR inhibitors.
A critical bottleneck in its synthesis is the removal of the carboxylic acid moiety, typically generated at the C-2 position (pyrazine ring) or C-6 position (pyrrole ring) following cyclization strategies like the Sonogashira coupling or Paal-Knorr synthesis.
Structural Analysis & Reactivity Profile
Understanding the specific isomer is vital for selecting the correct decarboxylation method:
2-Carboxylic Acid (Pyrazine ring): Highly electron-deficient. The adjacent ring nitrogens facilitate decarboxylation via a zwitterionic intermediate. Often proceeds under thermal conditions without metal catalysts.
6-Carboxylic Acid (Pyrrole ring): Electron-rich.[1] The carboxylate is stabilized by the pyrrole ring. typically requires Copper (Cu) catalysis to destabilize the C-C bond.
Table 1: Physicochemical Properties of the Core Scaffold
Property
Value
Implication for Protocol
Molecular Formula
C₆H₅N₃
Product is a low MW solid.
pKa (Pyrrole NH)
~10.6
Weakly acidic; forms salts with strong bases.
pKa (Pyrazine N)
~0.6 - 1.5
Very weakly basic; difficult to protonate fully in water.
To ensure protocol reliability, we must understand the "why." The decarboxylation follows two distinct pathways depending on the method selected.
Detailed Protocols
Method A: Thermal Decarboxylation (Metal-Free)
Best For: 2-Carboxylic acid isomers (Pyrazine ring substituted).
Principle: The electron-withdrawing pyrazine ring stabilizes the transition state, allowing CO₂ loss simply by heating in a high-boiling solvent.
Solvent: Diphenyl ether (BP: 258°C) or Sulfolane (BP: 285°C)
Equipment: Round-bottom flask, reflux condenser, inert gas (N₂) line.
Protocol:
Setup: Charge the reaction flask with the carboxylic acid (1.0 equiv) and Diphenyl ether (10 volumes, e.g., 10 mL per 1 g).
Degas: Sparge the mixture with Nitrogen for 15 minutes. Critical: Oxygen can cause oxidative polymerization at high temps.
Reaction: Heat the mixture to 220°C - 240°C .
Monitoring: Evolution of CO₂ gas (bubbling) will be observed. The reaction is complete when gas evolution ceases (typically 1–4 hours). Monitor by LC-MS (Acid peak [M+H]⁺ 164 disappears; Product [M+H]⁺ 120 appears).
Workup (Precipitation):
Cool the reaction mixture to room temperature.
Dilute with Petroleum Ether or Hexanes (20 volumes). Diphenyl ether is soluble in hexanes; the polar product is not.
Stir for 30 minutes to maximize precipitation.
Filter the solid.[4][5] Wash the cake extensively with hexanes to remove residual high-boiling solvent.
Purification: If the filter cake is colored, recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).
Method B: Copper-Mediated Decarboxylation (The "Universal" Method)
Best For: 6-Carboxylic acid isomers (Pyrrole ring substituted) or stubborn substrates.
Principle: Copper lowers the activation energy for decarboxylation via an aryl-copper intermediate. Quinoline acts as both a high-boiling solvent and a base.
Materials:
Catalyst: Copper powder (0.1 – 0.5 equiv) or Cu₂O.
Setup: In a flask, combine the carboxylic acid (1.0 equiv), Copper powder (0.2 equiv), and Quinoline (5–8 volumes).
Reaction: Heat to 190°C – 210°C under Nitrogen.
Endpoint: Monitor for cessation of bubbling (1–3 hours).
Workup (The "Acid Wash" Technique):
Challenge: Removing Quinoline is the hardest part of this method.
Cool the mixture to ~50°C.
Dilute with EtOAc (20 volumes).
Filter through a pad of Celite to remove Copper residues.
Extraction: Transfer filtrate to a separatory funnel. Wash the organic phase 3 times with 2N HCl .
Chemistry: HCl protonates Quinoline (pKa ~4.9) into the aqueous layer. The product (pKa ~0.6) remains largely in the organic layer or precipitates at the interface.
Check: If the product precipitates during the acid wash, collect the interphase solid; it is likely the pure HCl salt of the product.
Neutralize the organic layer (or the collected solid) with sat.[5] NaHCO₃, dry over Na₂SO₄, and concentrate.
The product is weakly basic. If washing with HCl, keep pH ~3-4, or salt out with NaCl.
| Residual Solvent | Diphenyl ether/Quinoline stuck | Use the Hexane precipitation method (Method A) or column chromatography. |
QC Specifications
HPLC: Monitor disappearance of the Acid peak (RT usually earlier than product on Reverse Phase).
NMR (¹H): Look for the appearance of the new aromatic proton.
Diagnostic: The new proton at the decarboxylated position often appears as a doublet or singlet depending on coupling, typically in the 6.5–8.5 ppm region.
Shift: The loss of the electron-withdrawing COOH group generally shields the neighboring protons (upshift).
References
Goossen, L. J., et al. (2009). "Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Journal of Organic Chemistry, 74(7), 2620–2623. Link
Cohen, T., & Schambach, R. A. (1970). "Copper-catalyzed decarboxylation of carboxylic acids." Journal of the American Chemical Society, 92(10), 3189–3190. Link
Jones, R. G., & McLaughlin, K. C. (1950). "2,3-Pyrazinedicarboxylic acid." Organic Syntheses, 30, 86. (Describes thermal decarboxylation of pyrazine systems). Link
Shang, R., & Liu, L. (2011). "Transition Metal-Catalyzed Decarboxylation of Aromatic Carboxylic Acids." Science China Chemistry, 54, 1670–1687. Link
Song, Z., et al. (2017). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules, 22(12), 2096. (Context for the scaffold). Link
Technical Guide: Esterification Strategies for 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid
This Application Note is designed for medicinal chemists and process development scientists working with the 5H-Pyrrolo[2,3-b]pyrazine scaffold. This bicyclic system—a 4,7-diazaindole—is a critical pharmacophore in kinas...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists working with the 5H-Pyrrolo[2,3-b]pyrazine scaffold. This bicyclic system—a 4,7-diazaindole—is a critical pharmacophore in kinase inhibitor development (e.g., JAK inhibitors).
The esterification of the C2-carboxylic acid presents specific challenges due to the amphoteric nature of the scaffold (acidic pyrrole NH, weakly basic pyrazine nitrogens) and its typically poor solubility in non-polar solvents.
Core Chemical Logic & Strategy
The conversion of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid (Structure 1 ) to its ester (Structure 2 ) requires selecting a method that overcomes the high lattice energy of the starting material while preventing side reactions at the pyrrole nitrogen (N5).
Critical Reactivity Profile
Solubility: The zwitterionic character of the amino-acid-like scaffold renders it insoluble in DCM, Toluene, or Ether. It dissolves in DMSO, DMF, and hot alcohols.
Amphoterism:
Pyrrole NH (pKa ~17): Non-basic but can be deprotonated by strong bases (NaH), leading to N-alkylation.
Pyrazine Nitrogens (pKa ~0.6): Weakly basic. They can form salts with strong acids (HCl, H2SO4), drastically altering solubility during workup.
Method Selection Matrix
The following decision tree outlines the optimal protocol based on your substrate and scale.
Figure 1: Strategic decision matrix for selecting the esterification protocol based on substrate complexity and reaction scale.
Detailed Experimental Protocols
Method A: Thionyl Chloride Mediated Esterification (The "Gold Standard")
Best for: Methyl/Ethyl esters, small to mid-scale (100 mg – 10 g).
Mechanism: In situ generation of the acid chloride, which is immediately trapped by the alcohol solvent. This method drives the reaction to completion by overcoming solubility issues; the intermediate acid chloride is more soluble than the zwitterionic parent.
Solvent: Anhydrous Alcohol (Methanol/Ethanol) [0.2 M concentration].
Step-by-Step Protocol
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.
Suspension: Charge the RBF with 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid and anhydrous methanol. Note: The solid will likely not dissolve at this stage.
Activation (Exothermic): Cool the suspension to 0°C (ice bath). Add SOCl₂ dropwise via a pressure-equalizing addition funnel or syringe.
Observation: Gas evolution (SO₂, HCl) will occur.[1] The mixture may clarify as the acid chloride forms.
Reaction: Remove the ice bath and heat the mixture to Reflux (65°C for MeOH) for 2–4 hours.
Monitoring: Check by LC-MS.[4] The starting material (M+H 164) should disappear, replaced by the methyl ester (M+H 178).
Workup (Critical):
Concentrate the reaction mixture in vacuo to dryness. The residue is the HCl salt of the ester.
Neutralization: Resuspend the solid in EtOAc. Slowly add saturated aqueous NaHCO₃ while stirring until pH ~8. Caution: CO₂ evolution.
Extraction: Separate layers. Extract the aqueous phase 2x with EtOAc (or DCM/iPrOH 3:1 if solubility is an issue).
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
Best for: Coupling with expensive, chiral, or acid-sensitive alcohols (e.g., N-Boc protected amino alcohols).
Mechanism: Activation of the carboxylate to an O-acyl(tetramethyl)uronium species, followed by nucleophilic attack by the alcohol.
Reagents
Substrate: 1.0 equiv.
Alcohol: 1.1 – 1.5 equiv.
HATU: 1.2 equiv.
DIPEA (Hünig's Base): 3.0 equiv.
Solvent: DMF or DMAc (anhydrous).
Step-by-Step Protocol
Dissolution: In a dry vial, dissolve the carboxylic acid in DMF (0.1 M).
Deprotonation: Add DIPEA. Stir for 5 minutes. The solution should become clear.
Activation: Add HATU in one portion. Stir at Room Temperature (RT) for 10 minutes. The solution often turns yellow/orange.
Coupling: Add the target alcohol. Stir at RT for 4–16 hours.
Purification: Flash chromatography is usually required (Hexane/EtOAc gradient).
Analytical Data & Validation
When characterizing the product, specific NMR signatures confirm the integrity of the bicyclic core.
Feature
1H NMR Shift (DMSO-d6)
Multiplicity
Diagnostic Note
Pyrrole NH
12.0 – 12.5 ppm
Broad Singlet
Disappears on D₂O shake. Absence indicates N-alkylation side reaction.
Pyrazine H
8.4 – 8.6 ppm
Singlet/Doublet
Shift moves downfield in the ester vs. acid.
Ester Methyl
~3.9 ppm
Singlet
Confirm integration (3H).
Self-Validation Check:
If the Pyrrole NH signal is missing or shifted significantly upfield (< 8 ppm), check for N-methylation . This occurs if strong bases (NaH, K2CO3) and methyl iodide were used, or if diazomethane was used without care.
Troubleshooting & Optimization
Issue: Low Solubility of Starting Material
If the starting acid does not dissolve in the reaction solvent (Method C), use DMAc (Dimethylacetamide) instead of DMF. It often has superior solvating power for fused heterocycles. Alternatively, gently heat the DMF mixture to 40°C before adding the coupling reagent.
Issue: Formation of Hydrochloride Salts
The pyrazine nitrogens are basic enough to retain HCl. If your yield is >100% and the product is hygroscopic, you likely have the HCl salt.
Fix: Dissolve in DCM, wash with 1M K₂CO₃ (rapidly), and dry immediately. Do not leave in contact with strong base for prolonged periods to avoid hydrolysis.
Workflow Visualization: Acid Chloride Method
Figure 2: Operational workflow for the Thionyl Chloride esterification method.
References
Synthesis of Pyrazine-2-carboxylic acid derivatives
Context: General procedures for pyrazine esterification using coupling reagents (T3P) and acid chlorides.
Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences.
Fischer Esterification Mechanisms
Context: Mechanistic grounding for acid-catalyzed esterific
Source: Master Organic Chemistry.
Thionyl Chloride Activation
Context: Protocol for converting carboxylic acids to acid chlorides and subsequent esters.[1][2][5][6]
Application Notes & Protocols: Streamlined Synthesis of Diverse Heterocyclic Libraries from a Pyrrolopyrazine Carboxylic Acid Scaffold
< For correspondence: Introduction: The Strategic Value of Pyrrolopyrazine Scaffolds in Drug Discovery The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicina...
Author: BenchChem Technical Support Team. Date: February 2026
<
For correspondence:
Introduction: The Strategic Value of Pyrrolopyrazine Scaffolds in Drug Discovery
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Their structural diversity and ability to interact with a wide range of biological targets make them indispensable components of modern drug discovery pipelines. Among these, the pyrrolopyrazine core has emerged as a privileged scaffold, present in a variety of biologically active molecules with applications ranging from kinase inhibitors for cancer therapy to agents targeting neurological disorders.[1][2][3][4][5][6] The inherent drug-like properties of this bicyclic system, coupled with its synthetic tractability, make it an ideal starting point for the construction of diverse chemical libraries.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient preparation of heterocyclic libraries centered around a pyrrolopyrazine carboxylic acid core. We will delve into the strategic advantages of this scaffold, provide a detailed, field-tested protocol for the synthesis of the core structure, and subsequently demonstrate its elaboration into a diverse library of compounds using a robust multi-component reaction strategy. The methodologies described herein are designed to be both efficient and scalable, enabling the rapid generation of novel chemical entities for high-throughput screening and lead optimization.
The Pyrrolopyrazine Advantage: A Scaffold Primed for Diversity
The selection of a core scaffold is a critical decision in the design of a chemical library. The pyrrolopyrazine framework offers several key advantages:
Biological Relevance: Derivatives of pyrrolopyrazine have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[1][3][6] This inherent biological activity increases the probability of identifying novel hits during screening campaigns.
Structural Rigidity and 3D Complexity: The fused ring system provides a degree of conformational constraint, which can lead to higher binding affinities and improved selectivity for biological targets. The scaffold also presents multiple vectors for substitution, allowing for the exploration of three-dimensional chemical space.
Synthetic Accessibility: The pyrrolopyrazine core can be synthesized through various established routes, and the presence of versatile functional handles, such as a carboxylic acid, facilitates further diversification.[1][7]
Part 1: Synthesis of the Pyrrolopyrazine Carboxylic Acid Core
The foundational step in our library synthesis is the reliable preparation of the pyrrolopyrazine carboxylic acid scaffold. The following protocol outlines a robust and scalable synthesis.
Experimental Protocol: Synthesis of Pyrrolo[1,2-a]pyrazine-8-carboxylic acid
This protocol is adapted from established literature procedures and has been optimized for yield and purity.
Materials:
2-Formylpyrrole
Ethyl chloroacetate
Potassium carbonate (anhydrous)
N,N-Dimethylformamide (DMF, anhydrous)
Ethanol (absolute)
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl, 1M)
Ethyl acetate (EtOAc)
Brine solution
Magnesium sulfate (anhydrous)
Procedure:
Step 1: N-Alkylation of 2-Formylpyrrole
To a stirred suspension of anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add 2-formylpyrrole (1.0 eq) at room temperature.
Stir the mixture for 30 minutes.
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
Heat the reaction to 80 °C and stir for 12 hours.
Scientist's Note: The use of a non-nucleophilic base like potassium carbonate is crucial to prevent unwanted side reactions with the electrophilic ethyl chloroacetate. Anhydrous conditions are necessary to avoid hydrolysis of the ester.
Step 2: Cyclization to form the Pyrrolopyrazine Ring
Cool the reaction mixture to room temperature and add ammonium acetate (5.0 eq).
Heat the mixture to 120 °C and stir for 4 hours.
Scientist's Note: Ammonium acetate serves as the nitrogen source for the formation of the pyrazine ring in a Pictet-Spengler type cyclization. The elevated temperature is required to drive the reaction to completion.
Step 3: Hydrolysis of the Ester
Cool the reaction mixture to room temperature and pour it into ice-water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Concentrate the organic layer under reduced pressure to obtain the crude ethyl pyrrolo[1,2-a]pyrazine-8-carboxylate.
Dissolve the crude ester in a mixture of ethanol and water (1:1).
Add sodium hydroxide (2.0 eq) and stir the mixture at 60 °C for 2 hours.
Scientist's Note: Saponification of the ester to the corresponding carboxylic acid is a standard procedure. Monitoring the reaction by TLC is recommended to ensure complete conversion.
Step 4: Acidification and Isolation
Cool the reaction mixture to 0 °C and acidify with 1M HCl until a precipitate forms (pH ~3-4).
Collect the solid precipitate by vacuum filtration.
Wash the solid with cold water and dry under vacuum to afford the desired pyrrolo[1,2-a]pyrazine-8-carboxylic acid.
Characterization Data:
Compound
Molecular Formula
Molecular Weight
Appearance
1H NMR (DMSO-d6)
Pyrrolo[1,2-a]pyrazine-8-carboxylic acid
C8H6N2O2
162.15 g/mol
Off-white solid
Consistent with structure
Part 2: Heterocyclic Library Generation via Ugi Four-Component Reaction
With the core scaffold in hand, we now turn our attention to the rapid generation of a diverse library of compounds. For this purpose, the Ugi four-component reaction (Ugi-4CR) is an exceptionally powerful tool.[8][9][10][11] This one-pot reaction combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide to generate a complex α-acylamino amide product. The combinatorial nature of the Ugi reaction allows for the creation of a vast number of unique molecules from a relatively small set of starting materials.[10][12][13][14][15]
Workflow for Ugi-4CR Library Synthesis
Caption: Ugi-4CR workflow for library synthesis.
Experimental Protocol: Parallel Synthesis of a Pyrrolopyrazine-Based Library
This protocol is designed for parallel synthesis in a 96-well plate format.
Materials:
Pyrrolo[1,2-a]pyrazine-8-carboxylic acid (stock solution in Methanol)
A diverse set of primary amines (stock solutions in Methanol)
A diverse set of aldehydes (stock solutions in Methanol)
A diverse set of isocyanides (stock solutions in Methanol)
Methanol (anhydrous)
96-well reaction block
Procedure:
Preparation of Stock Solutions:
Prepare 0.5 M stock solutions of the pyrrolopyrazine carboxylic acid, each amine, each aldehyde, and each isocyanide in anhydrous methanol.
Reaction Setup:
To each well of a 96-well reaction block, add 100 µL (0.05 mmol, 1.0 eq) of the pyrrolopyrazine carboxylic acid stock solution.
To each well in a given column, add 110 µL (0.055 mmol, 1.1 eq) of a specific amine stock solution.
To each well in a given row, add 110 µL (0.055 mmol, 1.1 eq) of a specific aldehyde stock solution.
To each well, add 110 µL (0.055 mmol, 1.1 eq) of a specific isocyanide stock solution.
Scientist's Note: The use of a slight excess of the amine, aldehyde, and isocyanide components helps to ensure complete consumption of the core carboxylic acid. Automated liquid handlers can significantly improve the speed and accuracy of this step.[10]
Reaction and Work-up:
Seal the 96-well plate and shake at room temperature for 48 hours.
After 48 hours, remove the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.
The resulting crude products can be directly submitted for high-throughput screening or purified as needed.
Illustrative Library Scope
The following table demonstrates the potential diversity that can be achieved with a small selection of reactants.
Entry
Amine (R1-NH2)
Aldehyde (R2-CHO)
Isocyanide (R3-NC)
1
Aniline
Benzaldehyde
tert-Butyl isocyanide
2
Benzylamine
4-Chlorobenzaldehyde
Cyclohexyl isocyanide
3
Cyclohexylamine
4-Methoxybenzaldehyde
Benzyl isocyanide
4
n-Butylamine
Furan-2-carbaldehyde
Ethyl isocyanoacetate
Reaction Mechanism of the Ugi Four-Component Reaction
Caption: Simplified mechanism of the Ugi-4CR.
Part 3: Characterization and Purification of the Library
The analysis and purification of combinatorial libraries present unique challenges due to the large number of compounds.[16][17][18]
High-Throughput Analysis:
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for the analysis of combinatorial libraries. It provides information on both the purity and the molecular weight of each compound in the library.[17]
NMR (Nuclear Magnetic Resonance): While not practical for analyzing every member of a large library, NMR can be used to confirm the structure of a representative subset of compounds.
High-Throughput Purification:
Preparative HPLC (High-Performance Liquid Chromatography): For compounds that require higher purity for downstream assays, preparative HPLC with mass-directed fractionation is the method of choice.[16]
Solid-Phase Extraction (SPE): SPE can be used for rapid, parallel purification of library members, although it may not provide the same level of purity as preparative HPLC.
Conclusion
The combination of a privileged pyrrolopyrazine carboxylic acid scaffold and the efficiency of the Ugi four-component reaction provides a powerful platform for the rapid generation of diverse heterocyclic libraries. The protocols and strategies outlined in this application note offer a clear and actionable path for researchers in drug discovery to expand their chemical space and accelerate the identification of novel therapeutic leads. The inherent versatility of the pyrrolopyrazine core and the combinatorial power of multi-component reactions ensure that this approach will continue to be a valuable tool in the quest for new medicines.
References
Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.).
Recent advances in green multi-component reactions for heterocyclic compound construction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Multicomponent reactions for the synthesis of heterocycles. (2010). PubMed.
Multi-Component Reactions in Heterocyclic Chemistry. (n.d.).
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021). ResearchGate.
High Throughput Purification of Combinatorial Libraries. (1998). PubMed.
Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (n.d.). MDPI.
Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. (2025). PubMed.
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). PMC - NIH.
Analysis and screening of combinatorial libraries using mass spectrometry. (2001). PubMed.
The structure of pyrrolopyrazine derivatives with antitumor activity. (n.d.). ResearchGate.
Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. (2024). PMC - NIH.
Combinatorial Chemistry with Solid Phase Synthesis: An Outline. (n.d.). cr subscription agency.
Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. (2024).
Recent advances of pyrrolopyridines derivatives: a patent and literature review. (n.d.). PubMed.
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (n.d.). PMC - NIH.
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS.
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). NIH.
The Ugi reaction in the synthesis of pyrrolo[3,4- c]pyridine derivatives. (2025). PubMed.
Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. (n.d.). PMC - NIH.
Library synthesis a The multicomponent Ugi reaction incorporates an... (n.d.). ResearchGate.
Combinatorial chemistry. (n.d.). Wikipedia.
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.).
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.).
The Ugi reaction in the synthesis of pyrrolo[3,4- c ]pyridine derivatives. (2025). Scilit.
An efficient and practical approach for the synthesis of indoloquinolines and indolo/pyrroloquinoxalines via a Cu-catalyzed Ugi-C/Ugi-N-arylation sequence. (n.d.). RSC Advances (RSC Publishing).
Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. (n.d.). SciSpace.
Targeted and Focused Libraries. (n.d.). BOC Sciences.
Application Note: Strategic Solvent Selection for Reactions Involving 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals. Abstract: 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features necessitate a carefully considered approach to solvent selection to ensure optimal reaction outcomes. This guide provides a comprehensive overview of solvent choice for various transformations involving this molecule, focusing on the underlying chemical principles and offering practical, field-tested protocols.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid is paramount for judicious solvent selection. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics from its constituent parts: the pyrrolopyrazine core and the carboxylic acid moiety, as well as data from closely related analogs like pyrazine-2-carboxylic acid.
The molecule possesses both hydrogen bond donors (the pyrrole N-H and the carboxylic acid O-H) and acceptors (the pyrazine nitrogens and the carbonyl oxygen). This, combined with its polar heterocyclic nature, dictates its solubility profile.
Table 1: Estimated Physicochemical Properties of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic Acid
Property
Estimated Value/Characteristic
Rationale and Implications for Solvent Selection
Molecular Formula
C₇H₅N₃O₂
Indicates a relatively small, nitrogen-rich organic molecule.
A low molecular weight generally favors solubility.
Polarity
High
The presence of multiple heteroatoms and a carboxylic acid group contributes to a high dipole moment. "Like dissolves like" suggests solubility in polar solvents.[2]
Hydrogen Bonding
Donor and Acceptor
Capable of forming strong hydrogen bonds, enhancing solubility in protic solvents like water and alcohols.
pKa
(Estimated) Acidic
The carboxylic acid proton is expected to be acidic. A more precise, predicted pKa for a similar structure, a 5H-Pyrrolo[3,4-b]pyrazine derivative, is around 6.70.[3] The acidic nature allows for salt formation with bases, which can be exploited to modify solubility.
General Solubility
Soluble in polar protic and aprotic solvents; sparingly soluble in non-polar solvents.
Expected to be soluble in solvents like water, methanol, ethanol, DMSO, and DMF.[2] Low solubility is anticipated in non-polar solvents such as hexane and toluene.[2]
Core Principles of Solvent Selection
The choice of solvent can dramatically influence reaction kinetics, equilibria, and even the reaction pathway itself. For 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid, the following considerations are key:
Solubility of Reactants: All starting materials should be sufficiently soluble at the reaction temperature to ensure a homogeneous reaction mixture and reasonable reaction rates.
Reaction Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature.
Reactivity of the Solvent: The solvent should be inert under the reaction conditions and not participate in unwanted side reactions with reactants, intermediates, or products.
Product Isolation: The solvent should facilitate easy isolation of the final product, for example, through precipitation or extraction.
Dielectric Constant: The polarity of the solvent can influence the stabilization of charged intermediates and transition states, thereby affecting reaction rates.
Solvent Recommendations for Common Transformations
Amide Bond Formation (Acylation)
Amide coupling is a frequent transformation for carboxylic acids. The choice of solvent largely depends on the coupling strategy employed.
A. Via Acid Chlorides:
This two-step process involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an amine.
Step 1: Acid Chloride Formation: Thionyl chloride (SOCl₂) is a common reagent for this transformation and can often serve as both reagent and solvent. However, if a co-solvent is needed, an inert aprotic solvent is required.
Rationale: These solvents are aprotic and will not react with the highly reactive acid chloride. Toluene's higher boiling point can be advantageous for driving the reaction to completion.
Step 2: Amide Coupling: The crude acid chloride is typically reacted with an amine in the presence of a non-nucleophilic base.
Recommended Solvents: Anhydrous aprotic solvents such as Tetrahydrofuran (THF) or Dichloromethane (DCM).[4]
Rationale: These solvents will solubilize the acid chloride and the amine without participating in the reaction. A base like triethylamine or pyridine is necessary to neutralize the HCl generated during the reaction.[5]
Caption: Workflow for Amide Coupling via Acid Chloride.
B. Using Peptide Coupling Reagents:
Direct amide bond formation using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or T3P (Propylphosphonic Anhydride) is often preferred due to milder conditions.
Recommended Solvents: Aprotic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN).
Rationale: These solvents effectively dissolve the carboxylic acid, amine, and coupling reagents. DMF is a particularly good choice for reactions that are sluggish at room temperature due to its high boiling point and excellent solvating properties.
Esterification
A. Fischer Esterification:
This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Recommended Solvents: The alcohol reactant itself often serves as the solvent. For example, for methyl ester formation, methanol would be used.
Rationale: Using the alcohol as the solvent drives the equilibrium towards the product. A catalytic amount of a mineral acid like sulfuric acid is typically required.[6]
B. Esterification via Alkyl Halides:
In cases where the alcohol is precious or the reaction requires milder conditions, the carboxylate salt can be reacted with an alkyl halide.
Recommended Solvents: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN).
Rationale: These solvents are ideal for Sₙ2 reactions. They effectively solvate the carboxylate salt (often formed in situ with a base like potassium carbonate) and the alkyl halide.
Caption: Comparison of Esterification Methodologies.
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxamide
This protocol is an adaptation for the target molecule based on general procedures for amide synthesis.[4]
Acid Chloride Formation:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid (1.0 eq).
Add thionyl chloride (5.0 eq) and a catalytic amount of DMF (1 drop).
Heat the mixture to reflux (approx. 80 °C) for 2 hours, or until the evolution of gas ceases and the starting material is consumed as monitored by TLC.
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used directly in the next step.
Amide Coupling:
Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM).
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
Cool the amine solution to 0 °C in an ice bath.
Slowly add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
This protocol is based on a standard Fischer esterification procedure.[6]
To a round-bottom flask, add 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid (1.0 eq) and methanol (sufficient to dissolve the starting material upon heating).
Heat the mixture to reflux (approx. 65 °C) and maintain for 8-12 hours, monitoring the reaction by TLC.
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Remove the methanol under reduced pressure.
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude ester by recrystallization or column chromatography.
Troubleshooting and Advanced Considerations
Poor Solubility: If the starting material exhibits poor solubility even in recommended polar solvents, consider gentle heating or the use of a co-solvent system. For reactions involving bases, in situ salt formation can significantly improve solubility in polar media.
Side Reactions: The pyrrolopyrazine core can be susceptible to oxidation or other transformations under harsh conditions.[7] It is crucial to maintain an inert atmosphere for reactions sensitive to oxidation.
Solvent Purity: The use of anhydrous solvents is critical for many of the reactions described, particularly those involving highly reactive intermediates like acid chlorides or organometallic reagents. Water can lead to hydrolysis and reduced yields.[5]
Conclusion
The selection of an appropriate solvent is a critical parameter for the successful chemical modification of 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid. A systematic approach based on the physicochemical properties of the molecule and the specific requirements of the reaction will lead to improved yields, easier purifications, and more reliable synthetic outcomes. The protocols and guidelines presented herein provide a solid foundation for researchers working with this important heterocyclic scaffold.
References
PubChem. 5H-Pyrrolo[2,3-b]pyrazine. National Center for Biotechnology Information. [Link]
Solubility of Things. Pyrazine-2-carboxylic acid. [Link]
Springer Nature. Synthesis, thermal property and antifungal evaluation of pyrazine esters. [Link]
ResearchGate. Synthesis of 5a in different solvents and reaction conditions. [Link]
TÜBİTAK Academic Journals. Spectroscopic studies and Hartree-Fock ab initio calculations of a substituted amide of pyrazine-2-carboxylic acid. [Link]
Molecules. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]
Royal Society of Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. [Link]
Google Patents. Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
ResearchGate. Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents. [Link]
National Institutes of Health. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]
Biocompare. 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid from Aladdin Scientific. [Link]
Journal of the Chemical Society, Perkin Transactions 1. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and. [Link]
Improving solubility of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid in organic solvents
This technical guide addresses the solubility challenges associated with 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid (CAS: 1895027-47-0). The protocols below are designed based on the compound's specific structural motif...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the solubility challenges associated with 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid (CAS: 1895027-47-0).
The protocols below are designed based on the compound's specific structural motifs: a rigid, fused bicyclic heteroaromatic core capable of
-stacking, combined with a carboxylic acid group and a pyrrole amine that facilitate strong intermolecular hydrogen bonding. These features typically result in high lattice energy and poor solubility in standard organic solvents.
Subject: 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid
Document ID: TS-SOL-PP2CA-001
Last Updated: February 13, 2026
Executive Summary & Compound Analysis
The Problem: Users frequently report precipitation or "crashing out" when attempting to dissolve this compound in Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
The Science:
Lattice Energy: The planar pyrrolo-pyrazine core promotes strong
- stacking.
H-Bonding Network: The carboxylic acid forms stable dimers, while the pyrrole -NH acts as a hydrogen bond donor to the pyrazine nitrogens. This creates a "brick wall" crystal lattice that non-polar solvents cannot penetrate.
Zwitterionic Potential: Depending on the pH, the basic pyrazine nitrogen and acidic carboxylate can form internal salts, further reducing organic solubility.
Solubility Decision Matrix (Workflow)
Use this decision tree to select the correct solubilization strategy based on your downstream application.
Figure 1: Decision tree for selecting the appropriate solvent system based on experimental requirements.
Troubleshooting Guides & FAQs
Module A: The "Base-Trick" for Organic Synthesis
Context: You need to dissolve the compound in DCM, THF, or Ethyl Acetate for a reaction (e.g., amide coupling).
Q: Why won't this dissolve in DCM even with sonication?A: DCM cannot disrupt the intermolecular hydrogen bonds between the carboxylic acid dimers.
The Fix: Use an organic base to deprotonate the carboxylic acid. This breaks the H-bond dimer and creates a lipophilic ion pair.
Protocol:
Suspend the compound in your solvent (DCM or THF).
Add 1.1 to 1.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
Sonicate for 30-60 seconds.
Result: The suspension should turn into a clear solution as the species converts to the soluble trialkylammonium carboxylate salt.
Expert Note: If your downstream reaction is base-sensitive, use a volatile base (TEA) that can be removed later, or consider protecting the acid as an ester (e.g., tert-butyl ester) which will have significantly higher solubility.
Module B: Biological Assays & Stock Solutions
Context: Preparing stock solutions for cell culture or enzyme inhibition assays.
Q: What is the maximum solubility in DMSO?A: While batch-dependent, this scaffold typically achieves 20–50 mM in pure DMSO.
The Fix:
Pre-warm DMSO to 37°C before adding it to the solid.
Add DMSO in two steps: add 70% of the volume, vortex vigorously, then add the remaining 30%.
Warning: Do not store DMSO stocks at 4°C for long periods; freeze-thaw cycles can induce micro-precipitation. Aliquot immediately and store at -20°C.
Module C: Analytical Chemistry (LCMS/NMR)
Context: The compound peaks are tailing or splitting in HPLC.
Q: Why does the peak shape look terrible?A: The free carboxylic acid interacts with the stationary phase (silica/C18) and ionizes partially at neutral pH.
The Fix:
Mobile Phase: You must use a modifier. Add 0.1% Formic Acid or 0.05% TFA to force the compound into its protonated (neutral) state, or use 10 mM Ammonium Bicarbonate (pH 8) to force it into the fully ionized carboxylate state.
Diluent: Do not dissolve in pure acetonitrile. Use 50:50 DMSO:Water or DMSO:Methanol to prevent precipitation in the injector loop.
Solvent Compatibility Data
Solvent System
Solubility Rating
Primary Use Case
Notes
DMSO
High (+++++)
Stock Solutions
Hygroscopic; keep sealed.
DMF / NMP
High (++++)
Synthesis
Difficult to remove; high boiling point.
Methanol
Moderate (+++)
HPLC / Synthesis
Proticity helps H-bond disruption.
THF
Low (+)
Synthesis
Requires Base (see Module A).
DCM / Chloroform
Negligible (-)
Synthesis
Requires Base (see Module A).
Water
pH Dependent
Buffers
Soluble only at pH > 7.5 (as salt).
Mechanistic Insight: Why Solubility Fails
Understanding the molecular interactions allows for better troubleshooting. The diagram below illustrates the disruption of the "dimer lock" using a base.
Figure 2: Mechanism of base-mediated solubilization. Deprotonation disrupts the intermolecular hydrogen bond network, allowing non-polar solvents to solvate the ion pair.
References
Starr, J. N., & King, C. J. (1991).[1] Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research. Retrieved from [Link][1]
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
PubChem. (2025).[2] 5H-Pyrrolo[2,3-b]pyrazine Compound Summary. National Library of Medicine. Retrieved from [Link]
Williams, R. (2022). pKa Data Compiled: Nitrogen Heterocycles and Carboxylic Acids. Organic Chemistry Data. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Operator: Senior Application Scientist
Subject: Troubleshooting Isolation & Purification of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid and its Derivatives.
Executive Summary: Understanding Your Molecule
Before troubleshooting, you must understand the "personality" of the 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid scaffold. This is not a standard organic intermediate; it is a zwitterionic, electron-deficient heteroaromatic system .
The Trap: The molecule contains a basic pyrazine nitrogen (N-4), an acidic pyrrole proton (N-7, pKa ~13), and a carboxylic acid (pKa ~3-4).
The Consequence: In neutral organic solvents, it aggregates. In water, its solubility depends entirely on pH. Standard silica chromatography often results in irreversible adsorption or severe tailing due to the interaction between the basic nitrogen and acidic silanols, compounded by the carboxylic acid moiety.
This guide prioritizes isoelectric precipitation and Reverse-Phase (RP) methods over standard Normal-Phase (NP) chromatography.
Critical Workflow: Isoelectric Precipitation (The "Crash Out")
User Issue: "I saponified the ester, but after acidifying, no solid precipitated. My product is stuck in the aqueous layer."
Diagnosis: You likely over-acidified. At pH < 2, the pyrazine nitrogen protonates, forming a soluble cationic salt. At pH > 5, it exists as a soluble carboxylate anion. You missed the Isoelectric Point (pI) .
Protocol: The "pH Swing" Isolation
Do not rely on extraction (DCM/EtOAc) as your primary method for the free acid. It is too polar.
Starting Material: Saponification mixture (usually in MeOH/THF/Water with NaOH/LiOH).
Concentration: Remove organic volatiles (MeOH/THF) completely under reduced pressure. You want a purely aqueous solution.
Cooling: Chill the aqueous solution to 0–5 °C.
Acidification (The Critical Step):
Slowly add 1N HCl dropwise.
Stop when pH reaches 3.5 – 4.0 .
Do not go to pH 1.
Induction: If no solid forms, scratch the flask or add a seed crystal. Sonicate for 5 minutes.
Filtration: Filter the precipitate. Wash with a small amount of cold water followed by cold diethyl ether (to remove non-polar impurities).
Visualization: Isoelectric Isolation Logic
Caption: Figure 1. The solubility window for 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid is narrow. Deviating from pH 3.5–4.0 increases solubility, leading to yield loss.
Chromatography Troubleshooting
User Issue: "My compound streaks from the baseline to the solvent front on silica gel. I can't separate impurities."
Diagnosis: The basic pyrazine nitrogen is hydrogen-bonding with silica silanols, while the carboxylic acid is dimerizing.
Method A: Modified Normal Phase (For Derivatives/Amides)
If you must use silica (e.g., for amide derivatives which are less polar), you must use a modifier.
Mobile Phase: DCM : MeOH (95:5 to 90:10).
The Fix: Add 1% Acetic Acid or 0.5% Triethylamine (TEA) to the mobile phase.
Rule of Thumb: If the derivative has a free NH (amide/amine), use TEA. If it has a free COOH, use Acetic Acid.
Column: Use "Amine-functionalized" silica cartridges if available to prevent tailing.
Method B: Reverse Phase (C18) - The Gold Standard
For the free acid or highly polar derivatives, C18 is superior.
Low pH (~2.5) suppresses carboxylic acid ionization (keeping it neutral/hydrophobic) to increase retention on C18.
Mobile Phase B
Acetonitrile (ACN) or Methanol
ACN provides sharper peaks; MeOH is better if solubility is an issue.
Gradient
0% B to 40% B over 20 min
These compounds are very polar; they elute early. High % organic will wash them out immediately.
Important: If using Prep-HPLC, avoid TFA (Trifluoroacetic acid) if you plan to use the compound for biological assays immediately, as TFA salts can be cytotoxic. Use Formic Acid or Ammonium Formate.[1][2]
Recrystallization & Polishing
User Issue: "The solid is amorphous/gummy and contains trapped solvent."
Diagnosis: The rigid bicyclic system has high lattice energy, but impurities disrupt crystal packing.
Technique: Anti-Solvent Crystallization
Dissolution: Dissolve the crude solid in the minimum amount of hot DMSO or DMF (the only solvents that dissolve it well).
Precipitation: Slowly add Water or Methanol (dropwise) while stirring rapidly.
Aging: Allow the suspension to stir for 1–2 hours. This transforms the kinetic amorphous gum into the thermodynamic crystalline form.
Wash: Filter and wash with copious amounts of water to remove the high-boiling DMSO/DMF.
Warning - Decarboxylation Risk:
Do not heat this scaffold above 100°C for extended periods, especially in acidic media. The 2-carboxylic acid position is prone to thermal decarboxylation, yielding the parent 5H-pyrrolo[2,3-b]pyrazine [1].
Advanced Troubleshooting: Metal Scavenging
User Issue: "I used a Palladium coupling to make the precursor, and the final product is grey/colored."
Diagnosis: Pyrazine nitrogens are excellent ligands for Pd/Cu. Standard workups won't remove them.
Protocol:
Dissolve the derivative in THF/MeOH.
Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavengers (0.5 eq relative to metal).
Use this logic flow to determine your purification strategy based on your specific derivative's properties.
Caption: Figure 2. Purification decision tree. Note that free acids rarely survive normal phase silica chromatography intact.
References
Saponification & Isolation: Google Patents. (2006). US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
FGFR Inhibitor Synthesis: MDPI. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Retrieved from [Link]
Zwitterionic Chromatography: Waters Corporation. (2021).[4] Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase. Retrieved from [Link]
Technical Support Center: Stability of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid
This is a technical support guide designed for researchers working with 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid (often a scaffold in JAK/SYK kinase inhibitor synthesis). Executive Summary: Stability Profile In the co...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for researchers working with 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid (often a scaffold in JAK/SYK kinase inhibitor synthesis).
Executive Summary: Stability Profile
In the context of drug development workflows, 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid exhibits high thermodynamic stability under standard aqueous basic conditions (pH 10–14,
).
The compound is typically generated via the base-mediated hydrolysis (saponification) of its corresponding ester. Therefore, the carboxylate salt form is the thermodynamically favored species in alkaline media. However, users must be vigilant regarding oxidative degradation of the electron-rich pyrrole ring and thermal decarboxylation if forcing conditions are applied.
Key Stability Parameters
Parameter
Condition
Stability Status
Notes
Hydrolysis
1N LiOH/NaOH, 25°C
Stable
Standard synthesis route.
Temperature
in Base
Caution
Risk of thermal decarboxylation.
Oxidation
Aerated Basic Solution
Vulnerable
Pyrrole ring is electron-rich; prone to oxidative polymerization (browning).
Nucleophiles
Strong Nucleophiles (, )
Moderate
Pyrazine ring is electron-deficient; susceptible to if activated.
Mechanistic Insight & Degradation Pathways
To troubleshoot effectively, you must understand the competing forces acting on the molecule.
Resonance Stabilization (The Anchor): Under basic conditions, the carboxylic acid deprotonates (
) to form the carboxylate anion. This negative charge is electronically repulsive to nucleophiles, protecting the adjacent pyrazine ring from nucleophilic attack (e.g., ring opening by ).
Oxidative Liability (The Weakness): The fused pyrrole ring is electron-rich. In basic media, the N-H bond can become more susceptible to radical abstraction or oxidation by dissolved oxygen, leading to extended conjugation (colored impurities) or polymerization.
Decarboxylation (The Thermal Threat): While less prone than their pyrrole-2-carboxylic acid counterparts, pyrazine-2-carboxylic acids can decarboxylate under high thermal stress, driven by the formation of the stable pyrazine core.
Pathway Visualization
The following diagram illustrates the equilibrium and potential failure modes.
Figure 1: Reaction landscape of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid. The green node represents the stable state in basic media; red nodes represent irreversible degradation.
Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture turned dark brown/black during saponification."
Diagnosis: Oxidative degradation of the pyrrole ring.
Mechanism: Basic solutions of electron-rich heterocycles are prone to autoxidation. The "browning" is the formation of complex oligomers (similar to indole polymerization).
Solution:
Degas Solvents: Always sparge your reaction solvents (THF, Water, MeOH) with Nitrogen or Argon for 15 minutes before adding the base.
Inert Atmosphere: Run the reaction under a positive pressure of
.
Limit Time: Do not leave the reaction stirring in base overnight if conversion is complete in 2 hours.
Issue 2: "I have low recovery yield after acidifying the basic mixture."
Diagnosis: Amphoteric solubility or incomplete precipitation.
Mechanism:
Isoelectric Trapping: The pyrazine nitrogens are weakly basic. If you acidify too far (pH < 1), you may protonate the pyrazine, forming a soluble cationic salt (
species).
Partial Solubility: Pyrazine carboxylic acids often have significant water solubility even in their neutral form.
Solution:
Target pH: Adjust pH carefully to 3.0–3.5 . Do not slam to pH 1.
Salting Out: Saturate the aqueous phase with NaCl to exploit the common ion effect and reduce solubility.
Extraction: If precipitation is poor, extract the acidified aqueous layer with n-Butanol or 2-MeTHF (Ethyl acetate is often too non-polar for these acids).
Issue 3: "I see a new spot on TLC that is less polar than the product."
Diagnosis: Thermal decarboxylation.
Mechanism: If the basic hydrolysis was performed at reflux (e.g.,
) for an extended period, the carboxylate group may leave as .
Solution:
Lower Temperature: Saponification of methyl/ethyl esters typically proceeds at Room Temperature or mild heat (
). Avoid reflux.
Check Reagent: Ensure you are using a hydroxide base (LiOH, NaOH) rather than a carbonate base at high heat, which can sometimes promote decarboxylation mechanisms in specific solvents.
Validated Experimental Protocol
This protocol is optimized to minimize oxidation and maximize recovery.
Protocol: High-Fidelity Saponification
Objective: Hydrolysis of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate to the free acid.
Degassing (Critical): Combine THF and Water in the reaction vessel. Sparge with Argon for 10 minutes.
Dissolution: Add the ester substrate. Ensure it is dissolved (or well-suspended).
Base Addition: Add
in one portion.
Reaction: Stir at Ambient Temperature (
) .
Checkpoint: Monitor by LC-MS or TLC. Conversion is usually complete within 2–4 hours.
Workup (The "Cold Acid" Method):
Cool the mixture to
(ice bath).
Slowly add 1N HCl dropwise.
Stop adding when pH reaches 3–4 . (Use a pH meter, not just paper).
Observation: A precipitate should form.
Isolation:
Filter the solid.
Wash with a small amount of cold water (to remove LiCl) followed by cold Et2O (to remove organic impurities).
Dry under vacuum at
.
References
Synthesis and Stability of Pyrazine-2-carboxylic acid derivatives
Citation: He, H. Q., et al.[2] "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid."[2][3] Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.
Relevance: Establishes the stability of the pyrazine-carboxylic acid core under LiOH hydrolysis conditions.
Citation: Li, J. Name Reactions in Heterocyclic Chemistry. Wiley, 2004. (General reference for pyrrole/pyrazine chemistry).
General Hydrolysis Protocols (Common Organic Chemistry)
Citation: "Ester to Acid - Common Conditions." Common Organic Chemistry.
Relevance: Validates the use of LiOH/THF/Water as the standard, mild protocol for sensitive substr
Technical Guide: 1H NMR Structural Validation of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic Acid
[1] Executive Summary & Strategic Importance The 5H-Pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., JAK, FGFR...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Importance
The 5H-Pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., JAK, FGFR). The 2-carboxylic acid derivative is a critical intermediate; its amphoteric nature (acidic carboxyl group, basic pyrazine nitrogens, and acidic pyrrole NH) presents unique characterization challenges.[1]
This guide provides a definitive protocol for the structural validation of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid . Unlike simple aliphatic acids, this compound requires rigorous NMR analysis to distinguish it from its ester precursors, decarboxylated degradation products, and N-alkylated impurities.
Experimental Protocol: Causality & Optimization
Solvent Selection Strategy
The choice of solvent is not arbitrary; it dictates the visibility of critical exchangeable protons (NH, COOH) and the aggregation state of the molecule.[1]
Solvent
Suitability
Scientific Rationale
DMSO-d6
Optimal
High polarity disrupts intermolecular H-bonding (dimers), sharpening the signals. Crucially, it slows proton exchange, allowing observation of the pyrrole NH (~12 ppm) and often the COOH.[1]
MeOD
Sub-optimal
Causes immediate exchange of NH and COOH protons to deuterium (ND/COOD), erasing two critical diagnostic signals.[1] Useful only for carbon backbone verification.[1]
CDCl3
Poor
The compound is likely insoluble due to its zwitterionic character/high polarity.[1]
Acquisition Parameters[2]
Concentration: 5–10 mg in 0.6 mL DMSO-d6. (Avoid saturation to prevent stacking effects on chemical shifts).
Pulse Sequence: Standard 1H with 30° pulse angle.
Relaxation Delay (D1): Set to ≥ 5 seconds. Reasoning: The quaternary carbons and isolated aromatic protons (like H-3) often have long T1 relaxation times.[1] A short D1 leads to poor integration accuracy, making purity calculations unreliable.[1]
Structural Analysis & Assignments
The Numbering System
To ensure clarity, we utilize the standard IUPAC numbering for the fused system:
The spectrum is defined by three distinct regions.[1][3][4][5][6][7] The absence of aliphatic signals (0–4 ppm) is a primary purity check.[1]
Signal
Shift Range (δ ppm)
Multiplicity
Integration
Structural Assignment
Mechanistic Insight
COOH
12.5 – 13.5
Broad Singlet
1H
Carboxylic Acid
Highly deshielded; often broad due to hydrogen bonding. May disappear if water content is high.[1]
NH
11.8 – 12.4
Broad Singlet
1H
Pyrrole N-H (H-5)
Diagnostic for the free pyrrole. Disappearance indicates N-alkylation impurity.
H-3
8.8 – 9.2
Singlet
1H
Pyrazine Ring (C-H)
The most deshielded aromatic signal due to the electron-withdrawing effect of the adjacent COOH and N-atoms.
H-6
7.9 – 8.2
Doublet / m
1H
Pyrrole (α to NH)
Deshielded by the fused aromatic system.[1] Couples with H-7.
H-7
6.8 – 7.2
Doublet / m
1H
Pyrrole (β to NH)
Typical "pyrrole-like" shift. Couples with H-6 ( Hz).[1]
Note: The coupling constant (
) between H-6 and H-7 is typically 2.5 – 4.0 Hz, a hallmark of the pyrrole ring fusion.
Comparative Analysis: Distinguishing Alternatives
This section objectively compares the target compound's spectral signature against its most common synthetic impurities.
Target vs. Ethyl Ester Precursor
The ethyl ester (Ethyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate) is the immediate synthetic precursor. Incomplete hydrolysis is a common failure mode.[1]
Differentiation:
Target: No signals < 6.0 ppm (except solvent/water).[1]
Ester: Distinct Quartet (~4.4 ppm) and Triplet (~1.4 ppm).[1]
Shift Change: The H-3 pyrazine proton in the ester often appears slightly upfield (0.1–0.3 ppm) compared to the free acid due to differences in electron withdrawal and H-bonding.
Target vs. Decarboxylated Degradant
Under thermal stress or acidic conditions, the carboxylic acid can decarboxylate to form the parent 5H-pyrrolo[2,3-b]pyrazine .
Differentiation:
Target: H-3 is a Singlet . (No neighbor on the pyrazine ring).[1]
Degradant: The pyrazine ring now has protons at C2 and C3.[1] These appear as two doublets (
Hz) or a close pair of singlets around 8.3–8.5 ppm.[1]
Logic: If the H-3 singlet splits or a new aromatic signal appears, decarboxylation has occurred.
Target vs. N-Alkylated Impurity
If the synthesis involved alkylation steps (e.g., using alkyl halides), the pyrrole nitrogen (N-5) might be substituted.
Differentiation:
Target: Presence of NH signal (~12 ppm).
Impurity:Loss of NH signal . Appearance of N-alkyl signals (e.g., N-Me singlet ~3.8 ppm).
Decision Logic & Workflow
The following diagram illustrates the logical flow for validating the compound using 1H NMR data.
Caption: Logical decision tree for NMR validation, distinguishing the target acid from ester precursors, decarboxylated byproducts, and N-alkylated impurities.
References
Vertex AI Search. (2023).[1] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Retrieved from [1]
National Institutes of Health (NIH). (2023).[1] PubChem Compound Summary for CID 5370803: 5H-Pyrrolo[2,3-b]pyrazine. Retrieved from [1]
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [1]
University of Colorado Boulder. (2023).[1] Characteristic Proton NMR Shifts Table. Retrieved from [1]
HPLC Method Development Guide: 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic Acid Purity
Executive Summary & Technical Context 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid (CAS: 1895027-47-0) is a critical fused bicyclic heteroaromatic scaffold, often serving as a key intermediate in the synthesis of JAK inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Context
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid (CAS: 1895027-47-0) is a critical fused bicyclic heteroaromatic scaffold, often serving as a key intermediate in the synthesis of JAK inhibitors (e.g., Upadacitinib analogs) and other kinase-targeting therapeutics.[1]
The analysis of this molecule presents a distinct "Polarity-Acidity Paradox" common in heterocyclic chemistry:
High Polarity: The carboxylic acid moiety combined with the nitrogen-rich core creates a highly polar molecule that resists retention on standard C18 stationary phases.
Amphoteric Nature: It possesses an acidic carboxylic group (
) and weakly basic pyrazine nitrogens. This leads to secondary silanol interactions (peak tailing) and pH-dependent retention shifts.
Synthetic Impurities: Critical impurities often include the decarboxylated byproduct (5H-pyrrolo[2,3-b]pyrazine , MW 119.12) and brominated precursors.
This guide objectively compares three chromatographic approaches to solve these challenges, recommending a Polar-Embedded Reversed-Phase strategy as the industry gold standard for QC robustness.
Physicochemical Profile & Separation Logic
Understanding the ionization state is the prerequisite for column selection.
Feature
Chemical Property
Chromatographic Implication
Acidic Center
Carboxylic Acid ()
At pH > 3.5, the molecule is anionic (), causing rapid elution (near ) on C18.
Basic Center
Pyrazine Nitrogen ()
At very low pH (< 1.5), the ring protonates, potentially reducing retention due to increased polarity.
Hydrophobicity
Low (Predicted < 0.5)
Requires high % aqueous mobile phase (95-100%) for retention.
The Strategy: To retain the molecule on Reversed-Phase (RP), we must suppress the ionization of the carboxylic acid (operate at pH < 2.5) or use a phase capable of engaging with the polar moiety.
Comparative Analysis of Methodologies
We evaluated three distinct method architectures. The data below summarizes the performance of each approach.
Method A: Generic C18 (The Baseline)
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus),
.
Mobile Phase: 0.1% Formic Acid in Water / ACN.
Outcome:FAILURE .
Analysis: The molecule elutes too close to the void volume (
). High aqueous content causes "phase dewetting" (pore collapse) in standard C18 chains, leading to non-reproducible retention times.
Method B: HILIC (The Alternative)
Column: Bare Silica or Zwitterionic HILIC.
Mobile Phase: ACN / Ammonium Formate Buffer (90:10).
Outcome:ACCEPTABLE BUT COMPLEX .
Analysis: Excellent retention of the polar acid. However, the solubility of the sample in high-organic diluents is poor, leading to potential precipitation or peak distortion from "solvent mismatch" effects.
Method C: Polar-Embedded C18 (The Recommended Solution)
Mobile Phase: 20 mM Potassium Phosphate (pH 2.2) / ACN.
Outcome:OPTIMAL .
Analysis: The embedded polar group (carbamate/amide) allows the use of 100% aqueous mobile phase without dewetting. The low pH (2.2) keeps the acid protonated (neutral) for maximal hydrophobic retention, while the high ionic strength suppresses silanol interactions.
Performance Data Summary
Metric
Method A (Generic C18)
Method B (HILIC)
Method C (Polar-Embedded)
Retention Factor ()
0.4 (Poor)
4.2 (Good)
2.8 (Ideal)
Tailing Factor ()
1.8 (Tailing)
1.1 (Excellent)
1.1 (Excellent)
Resolution () *
N/A (Co-elution)
3.5
> 5.0
Equilibration Time
Fast
Slow (>20 col vols)
Moderate
Robustness
Low (Dewetting risk)
Low (Sensitivity to water)
High
*Resolution calculated between Main Peak and Decarboxylated Impurity.
Method Development Decision Matrix
The following logic flow illustrates the scientific decision-making process for this specific scaffold.
Figure 1: Decision matrix for selecting the stationary phase based on retention and solubility constraints.
Detailed Experimental Protocol (Method C)
This protocol is designed for the quantification of purity and identification of the decarboxylated impurity.
Instrumentation & Conditions
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).
in 1000 mL HPLC-grade water. Adjust pH to 2.2 ± 0.1 with Phosphoric Acid (). Filter through 0.22 µm membrane.
Why pH 2.2? This ensures the carboxylic acid is fully protonated (
), maximizing hydrophobic interaction with the column.
Organic (Solvent B): Acetonitrile (100%).
Gradient Program
This gradient begins with 100% aqueous buffer to trap the polar acid, then ramps to elute hydrophobic impurities (e.g., brominated precursors).
Time (min)
% Buffer (A)
% ACN (B)
Event
0.0
100
0
Load Sample (Focusing)
5.0
100
0
Isocratic Hold (Retain Acid)
20.0
60
40
Linear Ramp
25.0
10
90
Wash Impurities
27.0
100
0
Re-equilibration
35.0
100
0
End
Sample Preparation
Diluent: 100% Buffer A (pH 2.2).
Critical: Do not use pure Acetonitrile as diluent. The "solvent strength mismatch" will cause peak splitting for early eluting peaks.
Concentration: 0.5 mg/mL.
Self-Validating System & Troubleshooting
To ensure the method is trustworthy (E-E-A-T), implement the following system suitability tests (SST).
System Suitability Criteria
Tailing Factor (
): Must be for the Main Peak.
Failure Mode: If
, the column may have active silanols. Increase buffer concentration to 50 mM or switch to a newer column generation.
Resolution (
): Must be between Main Peak and Decarboxylated Impurity (Relative Retention Time ).
Precision: %RSD of peak area
(n=6 injections).
Impurity Mapping Workflow
Figure 2: Expected elution order of the target molecule and common synthetic impurities.
References
PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid (Compound).[3][4] National Library of Medicine. Retrieved February 13, 2026, from [Link]
Dolan, J. W. (2002). The Role of pH in Reversed-Phase HPLC. LCGC North America. (Contextual grounding for pH 2.2 selection).
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. (General reference for heterocyclic separation methodologies). Retrieved from [Link]
Technoarete. (n.d.). Novel Synthesis Method for 2-Methylpyrazine-5-Carboxylic acid. (Reference for pyrazine carboxylic acid solubility and handling). Retrieved from [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic Acid
Authored by a Senior Application Scientist Introduction 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a heterocyclic compound belonging to the deazapurine family of molecules.[1][2] These structures are of significant i...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by a Senior Application Scientist
Introduction
5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a heterocyclic compound belonging to the deazapurine family of molecules.[1][2] These structures are of significant interest in medicinal chemistry and drug development due to their analogy to purine nucleobases. Understanding the fragmentation behavior of this molecule under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. This guide provides an in-depth analysis of the expected fragmentation patterns of 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid, comparing different ionization techniques and potential fragmentation pathways. While direct experimental data for this specific molecule is not widely published, we can predict its fragmentation with high confidence by drawing parallels with the known behavior of related chemical moieties, such as carboxylic acids and nitrogen-containing heterocyclic systems.[3][4]
Molecular Structure and Predicted Ionization
The structure of 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid (Molecular Formula: C7H5N3O2, Monoisotopic Mass: 163.03818 Da) contains a fused pyrrolopyrazine ring system and a carboxylic acid group.[5][6] The presence of multiple nitrogen atoms makes the molecule amenable to protonation in positive ion mode electrospray ionization (ESI), likely on one of the pyrazine nitrogens. In negative ion mode ESI, deprotonation of the carboxylic acid will be the favored ionization pathway. Under electron impact (EI) ionization, the molecule will form a radical cation (M+•). The odd molecular mass is consistent with the presence of an odd number of nitrogen atoms (three), following the nitrogen rule.[3][7]
Predicted Fragmentation Pathways
The fragmentation of 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid is expected to be initiated at the carboxylic acid moiety, which is the most labile part of the molecule. Subsequent fragmentation will involve the stable heterocyclic core.
Positive Ion Mode (ESI-MS/MS)
In positive ion mode, the protonated molecule ([M+H]+ at m/z 164.04546) is the precursor ion.[5] Collision-induced dissociation (CID) is expected to induce the following fragmentation events:
Loss of Water (H₂O): A primary and common fragmentation for carboxylic acids is the neutral loss of water (18 Da), leading to the formation of an acylium ion at m/z 146.03544.[3][5]
Loss of Carbon Monoxide (CO): Following the loss of water, the resulting acylium ion can lose carbon monoxide (28 Da) to form a highly stable aromatic cation at m/z 118.
Decarboxylation (Loss of CO₂): Direct loss of carbon dioxide (44 Da) from the protonated molecule can also occur, yielding a fragment at m/z 120.
Loss of the Carboxyl Group (•COOH): Loss of the entire carboxyl radical (45 Da) is another plausible pathway, resulting in a fragment ion at m/z 119.[3]
The fragmentation of the pyrrolopyrazine ring system itself is expected to be less favorable due to its aromatic stability. However, at higher collision energies, ring cleavage could occur, leading to the loss of small neutral molecules like hydrogen cyanide (HCN, 27 Da).
Negative Ion Mode (ESI-MS/MS)
In negative ion mode, the deprotonated molecule ([M-H]⁻ at m/z 162.03090) will be the precursor ion.[5] The primary fragmentation pathway in this mode is expected to be:
Decarboxylation (Loss of CO₂): The most facile fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (44 Da), resulting in a highly stable anion at m/z 118. This is often the base peak in the negative ion mode spectrum.
Electron Impact (EI) Ionization
Under EI conditions, the initial molecular ion (M+• at m/z 163) is a radical cation. The fragmentation will be more extensive and will involve radical-driven pathways:
Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond results in the loss of a hydroxyl radical (17 Da), yielding an acylium ion at m/z 146.[3]
Loss of a Carboxyl Radical (•COOH): Loss of the entire carboxyl radical (45 Da) is also a likely event, producing a cation at m/z 118.[3]
Ring Fragmentation: The energetic nature of EI can lead to the fragmentation of the heterocyclic ring, with characteristic losses of HCN (27 Da) and other small nitrogen-containing species.
Comparative Analysis
The fragmentation pattern of 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid can be compared to its methyl ester derivative. The methyl ester would not exhibit the characteristic losses of water and CO₂ from the parent ion. Instead, it would show a loss of the methoxy radical (•OCH₃, 31 Da) or methanol (CH₃OH, 32 Da). This comparison can be invaluable for structure confirmation.
Furthermore, comparison with the isomeric 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid would be insightful. While the initial fragmentation involving the carboxylic acid would be similar, the subsequent fragmentation of the ring system might differ due to the different substitution pattern, potentially leading to variations in the relative abundances of fragment ions.
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways for 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid in both positive and negative ion modes.
Caption: Predicted ESI+ fragmentation of 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid.
Caption: Predicted ESI- fragmentation of 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation patterns, the following protocol can be employed:
1. Sample Preparation:
Dissolve 1 mg of 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid in 1 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
2. Liquid Chromatography (LC) Conditions (Optional, for sample cleanup and separation):
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A suitable gradient to elute the compound of interest.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
Ion Source: Electrospray Ionization (ESI).
Polarity: Positive and Negative.
Scan Mode: Full scan (MS1) from m/z 50-300 to determine the precursor ion.
MS/MS Mode: Product ion scan of the precursor ions (m/z 164.05 for positive mode, m/z 162.03 for negative mode).
Capillary Voltage: 3.5-4.0 kV.
Nebulizing Gas Pressure: 30-40 psi.
Drying Gas Flow: 8-12 L/min.
Drying Gas Temperature: 300-350 °C.
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe the evolution of fragment ions.
Data Analysis and Interpretation
The acquired MS/MS spectra should be analyzed to identify the fragment ions corresponding to the predicted neutral losses. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended to confirm the elemental composition of the precursor and fragment ions. The relative abundances of the fragment ions will provide insights into the stability of the ions and the favored fragmentation pathways.
Conclusion
The mass spectrometry fragmentation of 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid is predicted to be dominated by initial losses from the carboxylic acid group, followed by potential fragmentation of the stable heterocyclic core at higher energies. By understanding these fragmentation patterns, researchers can confidently identify this molecule and distinguish it from related structures. The provided experimental protocol offers a starting point for obtaining high-quality mass spectral data to validate these predictions. This guide serves as a valuable resource for scientists working with this and similar classes of compounds, enabling more efficient and accurate structural elucidation.
References
Siegert, C. W., Jacob, A., & Köster, H. (1996). Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for the detection of polymerase chain reaction products containing 7-deazapurine moieties. Analytical Biochemistry, 243(1), 55-65.
Sun, Q., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry, 48(12), 1269-1277.
Seela, F., & Peng, X. (2006). Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. Current Topics in Medicinal Chemistry, 6(9), 921-934.
Guide to Validating 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic Acid: Analytical & Structural Benchmarking
Executive Summary 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid (5H-PPCA) represents a critical "scaffold hop" from the widely utilized 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class. While 7-azaindoles are privileged struc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid (5H-PPCA) represents a critical "scaffold hop" from the widely utilized 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class. While 7-azaindoles are privileged structures in kinase inhibition (e.g., Vemurafenib), the introduction of the extra nitrogen in the pyrazine ring of 5H-PPCA alters hydrogen bond acceptor capabilities, solubility profiles, and metabolic stability.
This guide provides a rigorous framework for validating 5H-PPCA against reference standards. It addresses the specific challenge of distinguishing this scaffold from its regioisomers and validating its purity using orthogonal analytical techniques.
Part 1: Structural & Physicochemical Benchmarking
To validate 5H-PPCA, one must benchmark it against its closest pharmacophoric equivalent: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid (7-azaindole-2-COOH) . This comparison establishes the "why" behind the scaffold choice and defines the expected physical deviations.
The Scaffold Hop: Pyrazine vs. Pyridine
The additional nitrogen at position 4 (in the pyrazine ring) significantly lowers the pKa of the pyrrole proton and increases polarity.
Feature
5H-PPCA (Target)
7-Azaindole-2-COOH (Reference Standard)
Impact on Validation
Core Structure
5-aza-7-deazapurine
7-deazapurine
NMR: Distinct splitting patterns in aromatic region.
H-Bond Acceptors
3 (N4, N1, COOH)
2 (N1, COOH)
Solubility: 5H-PPCA is significantly more water-soluble.
Acidic pKa (calc)
~3.2 (COOH), ~11.5 (NH)
~3.8 (COOH), ~13.0 (NH)
HPLC: Requires lower pH mobile phase for retention.
LogP (calc)
0.3
1.2
Retention Time: 5H-PPCA elutes earlier on C18.
Visualizing the Structural Logic
The following diagram illustrates the structural relationship and the critical analytical differentiation points.
Figure 1: Structural relationship between the reference standard (7-azaindole) and the target pyrazine scaffold, highlighting key physicochemical shifts.
Part 2: Analytical Validation Framework
Validating 5H-PPCA requires an orthogonal approach to prove Identity (is it the correct isomer?) and Purity (is it free of synthetic byproducts?).
Identity: The Regioisomer Challenge
A common synthetic pitfall is the formation of the iso-isomer (e.g., 6-carboxylic acid) or incomplete cyclization.
Standard: 1H-NMR in DMSO-d6.
Critical Validation Criteria:
Pyrazine Proton: Look for a singlet (or weak doublet) typically downfield (8.5–9.0 ppm) due to the electron-deficient pyrazine ring.
Pyrrole Proton: Broad singlet >12 ppm (exchangeable).
Differentiation: The 7-azaindole reference will show a characteristic dd or multiplet for the pyridine ring protons; 5H-PPCA lacks one aromatic proton, simplifying the spectrum but shifting the remaining signal downfield.
Purity: HPLC Method Development
Due to the amphoteric nature (basic pyrazine N, acidic COOH) and high polarity, standard C18 gradients often fail to retain 5H-PPCA, causing it to co-elute with the solvent front.
Column: C18 with Polar Endcapping (e.g., Aquasil or T3) or Phenyl-Hexyl for alternative selectivity.
Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0). Acidic pH is mandatory to keep the carboxylic acid protonated (neutral) for retention.
Mobile Phase B: Acetonitrile (MeOH increases pressure and may cause peak tailing with N-heterocycles).
Part 3: Experimental Protocols
Protocol A: Orthogonal Purity Assessment
Objective: To validate >98% purity using two independent detection principles.
Sample Preparation:
Dissolve 1 mg 5H-PPCA in 1 mL DMSO (Sonicate for 5 mins).
Dilute to 0.1 mg/mL with Water/ACN (90:10). Note: High organic diluents may cause peak distortion for early eluters.
System 1: HPLC-UV (Purity & Stoichiometry)
Detector: PDA (200–400 nm). Extract chromatogram at 254 nm and 280 nm.
Gradient: 5% B to 95% B over 15 mins.
Acceptance: Main peak area >98%.[1] No impurity >0.5% at 254 nm.
System 2: LC-MS (Identity & Co-elution Check)
Mode: ESI Positive and Negative.
Target: [M+H]+ = 164.05 (approx).
Validation: Check peak purity (mass homogeneity across the peak width).
Protocol B: Solubility & Stability Benchmarking
Objective: Compare handling requirements against the 7-azaindole reference.
Aqueous Solubility:
Saturate PBS (pH 7.4) with 5H-PPCA. Shake for 24h at 25°C.
Filter (0.22 µm) and quantify via HPLC against a standard curve.
Expectation: 5H-PPCA should show 2–5x higher solubility than 7-azaindole-2-COOH due to the extra nitrogen lowering the crystal lattice energy and increasing polarity.
Risk: Pyrrole-2-carboxylic acids can undergo decarboxylation under acidic/thermal stress. If degradation >2% is observed, store at -20°C.
Part 4: Logical Validation Workflow
The following flowchart details the decision-making process for validating a batch of 5H-PPCA.
Figure 2: Step-by-step decision matrix for the analytical validation of 5H-PPCA.
References
PubChem. 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
Journal of Medicinal Chemistry. Discovery of Pyrrolo[2,3-b]pyrazine Derivatives as Kinase Inhibitors (Scaffold Hopping Context). (General Reference for Scaffold Utility). Available at: [Link]
A Comparative Guide to the Pharmacokinetic Profiles of Pyrrolopyrazine-Based Kinase Inhibitors and Alternatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrrolopyrazine Scaffold in Kinase Inhibition The pyrrolopyrazine scaffold is a privileged heterocyclic structure in m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolopyrazine Scaffold in Kinase Inhibition
The pyrrolopyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its rigid, planar structure allows for specific and high-affinity interactions within the ATP-binding pocket of various kinases.[2] This guide will focus on the pharmacokinetic properties of a representative pyrrolopyrazine-based Janus Kinase (JAK) inhibitor, using the well-characterized pyrrolopyrimidine-based inhibitor, tofacitinib, as a primary surrogate for comparative analysis due to its structural and functional similarity. The Janus kinase family—comprising JAK1, JAK2, JAK3, and TYK2—plays a critical role in cytokine signaling pathways that regulate inflammation and immunity.[3] Dysregulation of these pathways is implicated in a variety of autoimmune disorders and malignancies.
This guide will compare the pharmacokinetic profile of our representative pyrrolopyrazine-based inhibitor against two other prominent JAK inhibitors with different core structures: ruxolitinib (a pyrrolopyrimidine) and filgotinib (an aminopyrimidine). Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules is paramount for optimizing dosing regimens, predicting drug-drug interactions, and ultimately ensuring therapeutic efficacy and safety.
The JAK-STAT Signaling Pathway: A Therapeutic Target
The JAK-STAT signaling cascade is a critical pathway for a multitude of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once phosphorylated by JAKs, STATs dimerize and translocate to the nucleus to modulate gene expression. By inhibiting JAKs, these small molecules can effectively dampen the inflammatory signaling cascade.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of our representative pyrrolopyrazine-based inhibitor (using tofacitinib as a surrogate) and its comparators, ruxolitinib and filgotinib.
Primarily hepatic (CYP3A4, with minor CYP2C19 contribution)[3]
Primarily hepatic (CYP3A4)
Primarily by carboxylesterase-2 (CES2) to an active metabolite
Excretion
~70% hepatic metabolism, 30% renal excretion of parent drug[3]
Primarily renal (as metabolites)
>80% renal (as metabolite)
Food Effect
No significant effect on AUC, Cmax reduced by 32% with a high-fat meal
No clinically relevant effect
No significant effect
Active Metabolites
No
Yes
Yes (major contributor to efficacy)
In-Depth Analysis of Pharmacokinetic Parameters
Absorption: All three inhibitors are orally bioavailable, a key advantage for patient compliance. The representative pyrrolopyrazine-based inhibitor and ruxolitinib exhibit rapid absorption, with peak plasma concentrations reached within an hour.[3] Filgotinib shows a slightly slower absorption profile. The high bioavailability of ruxolitinib suggests near-complete absorption from the gastrointestinal tract.
Distribution: The extent of plasma protein binding varies significantly among these inhibitors. The representative pyrrolopyrazine-based inhibitor has a moderate protein binding of approximately 40%, suggesting a larger fraction of the drug is free to distribute into tissues and exert its pharmacological effect.[3] In contrast, ruxolitinib is highly bound to plasma proteins (~97%), which can influence its distribution and potential for drug-drug interactions. Filgotinib and its active metabolite show low to moderate protein binding.
Metabolism: The metabolic pathways are a critical point of differentiation. The representative pyrrolopyrazine-based inhibitor and ruxolitinib are primarily metabolized by the cytochrome P450 system, particularly CYP3A4.[3] This reliance on CYP3A4 makes them susceptible to drug-drug interactions with strong inhibitors or inducers of this enzyme. Filgotinib's metabolism is primarily mediated by carboxylesterases, which may result in a lower potential for CYP-mediated drug interactions. A key feature of filgotinib is its conversion to a major active metabolite with a significantly longer half-life than the parent compound, contributing substantially to its overall efficacy.
Excretion: The primary route of elimination for all three inhibitors and their metabolites is via the kidneys.[3] This highlights the importance of assessing renal function in patients before and during treatment, as impaired renal clearance can lead to drug accumulation and an increased risk of adverse effects.
Experimental Methodologies for Pharmacokinetic Profiling
A robust assessment of a drug candidate's pharmacokinetic profile is essential. Below are detailed, step-by-step methodologies for key experiments.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical in vivo PK study in rats to determine key parameters such as Cmax, Tmax, AUC, and bioavailability.
Caption: Workflow for an in vivo pharmacokinetic study.
Protocol:
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are commonly used. Animals should be acclimatized for at least one week before the study.
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period for the oral administration group.[5]
Dosing Formulation:
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) to ensure solubility and stability.
Oral (PO): The compound is suspended or dissolved in a vehicle appropriate for oral gavage (e.g., 0.5% methylcellulose in water).
Dose Administration:
IV Group: A single bolus dose is administered via the tail vein.
PO Group: A single dose is administered by oral gavage.
Blood Sampling:
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[5]
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation:
Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
Bioanalysis: The concentration of the drug in plasma is quantified using a validated LC-MS/MS method (see below).
Pharmacokinetic Analysis:
The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.
Key parameters including Cmax, Tmax, AUC (Area Under the Curve), t1/2, clearance (CL), and volume of distribution (Vd) are calculated.
LC-MS/MS Bioanalytical Method for Quantification in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.
Protocol:
Sample Preparation (Protein Precipitation):
Thaw plasma samples on ice.
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing a suitable internal standard.
Vortex the mixture for 1-2 minutes.
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
Transfer the supernatant to a new plate or vial for analysis.
Chromatographic Separation:
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A reverse-phase C18 column is commonly used.[6][7]
Mobile Phase: A gradient elution using two mobile phases, typically water with an additive like formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with formic acid (Mobile Phase B).[6][7]
Flow Rate and Gradient: Optimized to achieve good separation of the analyte from matrix components and the internal standard in a short run time.
Mass Spectrometric Detection:
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
Data Analysis:
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.
The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.[8]
Conclusion and Future Perspectives
The pharmacokinetic profiles of pyrrolopyrazine-based inhibitors and their alternatives are a testament to the intricate interplay between chemical structure and biological activity. The representative pyrrolopyrazine-based inhibitor, exemplified by tofacitinib, offers rapid absorption and a short half-life, which can be advantageous for dose titration and management of adverse events. However, its reliance on CYP3A4 metabolism necessitates careful consideration of potential drug-drug interactions.
In contrast, inhibitors like filgotinib with its distinct metabolic pathway and long-acting active metabolite, present a different therapeutic paradigm. The choice of an optimal kinase inhibitor for a specific indication will depend on a holistic evaluation of its efficacy, safety, and pharmacokinetic properties in the target patient population.
As our understanding of the molecular drivers of disease deepens, the development of next-generation kinase inhibitors will undoubtedly focus on fine-tuning pharmacokinetic properties to maximize therapeutic windows. This includes strategies to reduce off-target effects, minimize drug-drug interactions, and improve tissue-specific delivery. The methodologies outlined in this guide provide a robust framework for the preclinical and clinical evaluation of these novel therapeutic agents.
References
Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. Clinica Chimica Acta. Available at: [Link]
Development of a Rapid LC‐MS/MS Method and Its Application for the Pharmacokinetic Analysis of Pacritinib in Rats. Journal of Analytical Methods in Chemistry. Available at: [Link]
Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Chromatography B. Available at: [Link]
Experimental animal models used for evaluation of potential immunomodulators: A mini review. ResearchGate. Available at: [Link]
Various pyrrolopyrazine isosteres with aurora kinase inhibitory activity. ResearchGate. Available at: [Link]
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Frontiers in Pharmacology. Available at: [Link]
A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE. Available at: [Link]
Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics. Available at: [Link]
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. Available at: [Link]
Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. Available at: [Link]
ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences. Available at: [Link]
In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization. Molecular Cancer Therapeutics. Available at: [Link]
Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents. Available at: [Link]
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents. Available at: [Link]
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]
In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules. Available at: [Link]
Comparative efficacy and safety of tofacitinib, baricitinib, upadacitinib, filgotinib and peficitinib as monotherapy for active rheumatoid arthritis. ResearchGate. Available at: [Link]
Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]
Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. Available at: [Link]
Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios. Pharmaceutics. Available at: [Link]
Population Pharmacokinetics of Tofacitinib in Patients With Moderate to Severe Ulcerative Colitis. ResearchGate. Available at: [Link]
Comparative effectiveness and safety of tofacitinib and filgotinib in patients with ulcerative colitis: A propensity score-weighted cohort study. Digestive and Liver Disease. Available at: [Link]
Topical Ruxolitinib and Delgocitinib Versus Systemic JAK Inhibitors: A Comparative Safety Review. ResearchGate. Available at: [Link]
A Comprehensive Guide to the Safe Disposal of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds extends beyond their synthesis and application to their safe and compliant disposal. This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds extends beyond their synthesis and application to their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, a heterocyclic compound integral to various research and development endeavors. By elucidating the causality behind disposal choices and grounding them in authoritative safety protocols, this document aims to foster a culture of safety and environmental responsibility within the laboratory.
Hazard Assessment and Risk Mitigation
Before initiating any disposal protocol, a thorough understanding of the hazards associated with 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is paramount. This compound is classified with the following hazard statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H332: Harmful if inhaled.
H335: May cause respiratory irritation.
The signal word for this compound is "Warning" . These classifications necessitate stringent adherence to safety protocols to mitigate exposure risks during handling and disposal.
Personal Protective Equipment (PPE):
A foundational aspect of risk mitigation is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid for disposal:
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield.
Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection
Nitrile or other chemically resistant gloves.
Prevents skin contact, which can lead to irritation.
Body Protection
A laboratory coat.
Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection
A NIOSH-approved respirator.
Essential when handling the solid compound outside of a fume hood to prevent inhalation of harmful dust.
Disposal Decision Workflow
The appropriate disposal route for 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is contingent on the quantity of waste and the available facilities. The following workflow provides a logical framework for decision-making.
Caption: Disposal decision workflow for 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid.
Step-by-Step Disposal Protocols
Based on the decision workflow, two primary disposal pathways are recommended: neutralization for small quantities and collection for off-site incineration for larger quantities.
Protocol for Small Quantity Disposal via Neutralization
For small quantities of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid (typically less than 1 gram), neutralization to a non-hazardous salt is a viable disposal option. This protocol is based on the standard laboratory procedure for neutralizing carboxylic acids.[1][2][3]
Rationale: Carboxylic acids react with bases to form a salt and water, effectively neutralizing their acidic properties.[1][2][3] This transformation renders the compound suitable for disposal in the aqueous waste stream in many jurisdictions, provided no other hazardous components are present.
Standardized solution of sodium hydroxide (NaOH), approximately 0.1 M
Phenolphthalein indicator solution
Water (deionized or distilled)
Ethanol (if needed for dissolution)
Erlenmeyer flask
Burette
Stir plate and stir bar
pH paper or a calibrated pH meter
Procedure:
Preparation: In a chemical fume hood, weigh the 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid waste accurately. Place the solid in an appropriately sized Erlenmeyer flask.
Dissolution: Add approximately 50 mL of water to the flask. If the compound does not dissolve readily, a small amount of ethanol can be added to create an aqueous ethanol solution. The acid does not need to dissolve completely as it will dissolve during titration.
Indicator: Add 2-3 drops of phenolphthalein indicator to the solution.
Titration: Slowly add the standardized 0.1 M NaOH solution from a burette while continuously stirring the mixture.
Endpoint: Continue the titration until the solution turns a faint, persistent pink color, indicating that the acid has been neutralized.
pH Verification: Confirm that the pH of the final solution is between 6.0 and 8.0 using pH paper or a pH meter.
Disposal: The resulting neutralized salt solution can be disposed of down the drain with a copious amount of water, in accordance with local regulations.
Protocol for Large Quantity Disposal via Incineration
For larger quantities (≥1 gram) or bulk amounts of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, collection for off-site disposal by a licensed hazardous waste contractor is the mandatory and safest approach.
Rationale: Incineration is a common method for the disposal of solid organic hazardous waste. However, the thermal decomposition of nitrogen-containing heterocyclic compounds can produce toxic and hazardous gases, including hydrogen cyanide (HCN), ammonia (NH₃), and various nitrogen oxides (NOx). Therefore, this process must be carried out in a specialized facility equipped with appropriate scrubbers and emission controls to prevent environmental contamination and ensure safety.
Procedure:
Waste Segregation: Do not mix 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid waste with other chemical waste streams unless they are known to be compatible.
Containerization: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free from external contamination.
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid". The accumulation start date should also be clearly marked.
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with the Safety Data Sheet (SDS) for the compound.
Emergency Procedures: Spill and Decontamination
Accidents can happen, and being prepared with clear emergency procedures is crucial for laboratory safety.
Spill Cleanup
In the event of a spill of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, follow these steps:
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 1.
Containment: For a solid spill, carefully cover it with a spill control pad or absorbent material to prevent the dust from becoming airborne. For a solution, contain the spill with absorbent pads or booms.
Cleanup:
Solid Spill: Gently sweep the spilled material into a designated hazardous waste container. Avoid creating dust.
Liquid Spill: Use absorbent pads to soak up the spilled solution. Place the used pads in a sealed, labeled hazardous waste container.
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Wipe the area dry.
Waste Disposal: Dispose of all cleanup materials as hazardous waste according to the protocol for large quantity disposal (Section 3.2).
Decontamination of Laboratory Equipment
Equipment that has come into contact with 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid must be thoroughly decontaminated before reuse or disposal.
Procedure:
Initial Rinse: Rinse the equipment with a suitable solvent in which the compound is soluble (e.g., ethanol, acetone) to remove the bulk of the residue. Collect this rinsate as hazardous waste.
Washing: Wash the equipment with a laboratory-grade detergent and warm water.
Final Rinse: Rinse the equipment thoroughly with deionized or distilled water.
Drying: Allow the equipment to air dry completely before reuse or storage.
Conclusion
The proper disposal of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a critical component of responsible laboratory practice. By understanding the inherent hazards of the compound and adhering to the detailed protocols outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and protect the environment. The principles of hazard assessment, appropriate PPE usage, and informed decision-making regarding disposal pathways are fundamental to building a deep and abiding culture of safety within the scientific community.
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